molecular formula C19H19FN2O B2410251 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide CAS No. 1396784-56-7

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide

Cat. No.: B2410251
CAS No.: 1396784-56-7
M. Wt: 310.372
InChI Key: ZKNSCJBFRHSUCH-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide is a synthetic compound with a complex structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl(methyl)amino group, a but-2-yn-1-yl chain, and a 4-fluorobenzamide moiety. Its unique structural features make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an alkyne with an appropriate halide under basic conditions to form the but-2-yn-1-yl intermediate.

    Introduction of the benzyl(methyl)amino group: The intermediate is then reacted with benzylamine and methylamine in the presence of a suitable catalyst to introduce the benzyl(methyl)amino group.

    Coupling with 4-fluorobenzoyl chloride: Finally, the compound is coupled with 4-fluorobenzoyl chloride under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl(methyl)amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or azides.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)acetamide
  • N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide
  • N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide

Uniqueness

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-fluorobenzamide is unique due to the presence of the 4-fluorobenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O/c1-22(15-16-7-3-2-4-8-16)14-6-5-13-21-19(23)17-9-11-18(20)12-10-17/h2-4,7-12H,13-15H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNSCJBFRHSUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)C1=CC=C(C=C1)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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